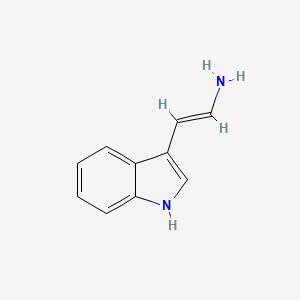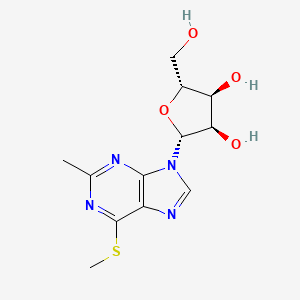![molecular formula C10H18O2 B12916044 2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol CAS No. 61154-48-1](/img/structure/B12916044.png)
2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol typically involves multi-step organic reactions. One common method includes the iodation of precursor compounds followed by Suzuki–Miyaura coupling reactions . The reaction conditions often require the use of palladium catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohepta[b]furan derivatives, such as 2H-cyclohepta[b]furan-2-one and its functionalized derivatives . These compounds share a similar core structure but differ in their functional groups and reactivity.
Uniqueness
What sets 2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol apart is its specific substitution pattern and the presence of the hydroxyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61154-48-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methyl-3,3a,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-10(11)7-8-5-3-2-4-6-9(8)12-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
HXFRXMOKMGXICB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCCCCC2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)




![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)

